ethyl 4-(3-{4-[4-(methylsulfonyl)phenyl]piperazin-1-yl}-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoate
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Overview
Description
Ethyl 4-(3-{4-[4-(methylsulfonyl)phenyl]piperazin-1-yl}-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoate is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that includes a piperazine ring, a benzoate ester, and a methylsulfonyl group, making it a subject of interest for researchers exploring new therapeutic agents and functional materials.
Preparation Methods
The synthesis of ethyl 4-(3-{4-[4-(methylsulfonyl)phenyl]piperazin-1-yl}-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoate typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, followed by their coupling under specific reaction conditions. Common synthetic routes include:
Formation of the Piperazine Ring: This step involves the reaction of appropriate amines with dihaloalkanes to form the piperazine ring.
Introduction of the Methylsulfonyl Group: This is achieved through sulfonation reactions using reagents like methylsulfonyl chloride.
Coupling with Benzoate Ester: The final step involves esterification reactions to introduce the benzoate group.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction environments to ensure consistency and scalability.
Chemical Reactions Analysis
Ethyl 4-(3-{4-[4-(methylsulfonyl)phenyl]piperazin-1-yl}-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl groups to alcohols.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Scientific Research Applications
Ethyl 4-(3-{4-[4-(methylsulfonyl)phenyl]piperazin-1-yl}-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoate has several scientific research applications:
Medicinal Chemistry: The compound is explored for its potential as a therapeutic agent, particularly in the development of drugs targeting neurological disorders and inflammation.
Materials Science: The unique structural features of the compound make it a candidate for the development of functional materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of ethyl 4-(3-{4-[4-(methylsulfonyl)phenyl]piperazin-1-yl}-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoate involves its interaction with molecular targets such as receptors and enzymes. The compound may exert its effects through:
Inhibition of Enzymes: By binding to the active sites of enzymes, it can inhibit their activity, leading to therapeutic effects.
Receptor Modulation: The compound can act as an agonist or antagonist at specific receptors, influencing cellular signaling pathways.
Anti-inflammatory Pathways: It may inhibit inflammatory mediators like nitric oxide and tumor necrosis factor-α, contributing to its anti-inflammatory properties.
Comparison with Similar Compounds
Ethyl 4-(3-{4-[4-(methylsulfonyl)phenyl]piperazin-1-yl}-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoate can be compared with similar compounds such as:
Triazole-Pyrimidine Hybrids: These compounds also exhibit neuroprotective and anti-inflammatory properties but differ in their structural framework.
Indole Derivatives: Known for their diverse biological activities, indole derivatives share some pharmacological properties with the compound but have a different core structure.
Imidazole Containing Compounds: These compounds are explored for their antimicrobial potential and have structural similarities in terms of heterocyclic rings.
Properties
Molecular Formula |
C24H25N3O6S |
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Molecular Weight |
483.5 g/mol |
IUPAC Name |
ethyl 4-[3-[4-(4-methylsulfonylphenyl)piperazin-1-yl]-2,5-dioxopyrrol-1-yl]benzoate |
InChI |
InChI=1S/C24H25N3O6S/c1-3-33-24(30)17-4-6-19(7-5-17)27-22(28)16-21(23(27)29)26-14-12-25(13-15-26)18-8-10-20(11-9-18)34(2,31)32/h4-11,16H,3,12-15H2,1-2H3 |
InChI Key |
HFMVGKOALAKRNW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(=O)C=C(C2=O)N3CCN(CC3)C4=CC=C(C=C4)S(=O)(=O)C |
Origin of Product |
United States |
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